molecular formula C16H25N3O2 B1288529 tert-Butyl 4-(3-(aminomethyl)phenyl)piperazine-1-carboxylate CAS No. 889948-55-4

tert-Butyl 4-(3-(aminomethyl)phenyl)piperazine-1-carboxylate

Cat. No. B1288529
M. Wt: 291.39 g/mol
InChI Key: HOJRJVRBLJRPAD-UHFFFAOYSA-N
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Description

The compound tert-Butyl 4-(3-(aminomethyl)phenyl)piperazine-1-carboxylate is a chemical intermediate that appears to be related to a family of piperazine derivatives. These derivatives are often used in the synthesis of various biologically active compounds, including nociceptin antagonists, benziimidazole compounds, and other pharmacologically relevant structures. The tert-butyl group is a common protecting group that can be removed under acidic conditions, and the piperazine moiety is a versatile scaffold that is frequently found in pharmaceuticals due to its ability to interact with biological targets.

Synthesis Analysis

The synthesis of related piperazine derivatives has been reported using various methods. For example, an asymmetric synthesis of a similar compound was achieved through diastereoselective reduction and isomerization steps, proving to be scalable for large-scale operations . Another synthesis involved a low-cost amination process using inexpensive reagents and catalysts, yielding the compound in 52% . These methods demonstrate the practicality and efficiency of synthesizing piperazine derivatives, which could be adapted for the synthesis of tert-Butyl 4-(3-(aminomethyl)phenyl)piperazine-1-carboxylate.

Molecular Structure Analysis

The molecular structure of piperazine derivatives can be complex, with the possibility of different conformations and dihedral angles affecting their biological activity. For instance, a related compound exhibited a chair conformation of the piperazine ring and specific dihedral angles between the pyrimidine and quinoline ring systems . Such structural details are crucial for understanding the interaction of these compounds with biological targets and can be determined using techniques like X-ray diffraction.

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, including condensation, amination, and substitution, to yield a wide range of biologically active compounds. The presence of functional groups such as the aminomethyl group in tert-Butyl 4-(3-(aminomethyl)phenyl)piperazine-1-carboxylate suggests potential reactivity that could be exploited in further chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For example, the tert-butyl group can increase the lipophilicity of the compound, potentially affecting its pharmacokinetic properties. Spectroscopic methods like NMR and mass spectrometry are commonly used to characterize these compounds and confirm their structures . Additionally, computational studies like DFT can provide insights into the electronic structure and physicochemical properties of these molecules .

Scientific Research Applications

Synthesis and Characterization

Tert-Butyl 4-(3-(aminomethyl)phenyl)piperazine-1-carboxylate and its derivatives have been synthesized and characterized, providing valuable insights into their structural properties. For instance, the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate involved condensation reactions, and its structure was confirmed through single crystal XRD data. This compound was noted for its unique crystallization in the monoclinic crystal system and intermolecular interactions, although it exhibited poor antibacterial and moderate anthelmintic activity (Sanjeevarayappa et al., 2015). Another derivative, synthesized using a cost-effective amination process, was identified as an important intermediate for the creation of biologically active benzimidazole compounds (Liu Ya-hu, 2010).

Crystal Structure Analysis

The crystal structure of various derivatives has been analyzed, offering insights into their molecular conformation and potential applications. For instance, the structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate was studied, revealing its pharmacologically useful core due to the novel chemistry of its sterically congested piperazine derivative (Gumireddy et al., 2021).

Applications in Corrosion Inhibition

A novel derivative, tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate, was investigated for its anticorrosive properties on carbon steel surfaces. The study highlighted its excellent inhibition efficiency, providing a potential application in protecting metal surfaces against corrosion (Praveen et al., 2021).

Safety And Hazards

The compound is associated with several hazard statements including H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

tert-butyl 4-[3-(aminomethyl)phenyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)19-9-7-18(8-10-19)14-6-4-5-13(11-14)12-17/h4-6,11H,7-10,12,17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOJRJVRBLJRPAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC(=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20609796
Record name tert-Butyl 4-[3-(aminomethyl)phenyl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20609796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-(3-(aminomethyl)phenyl)piperazine-1-carboxylate

CAS RN

889948-55-4
Record name tert-Butyl 4-[3-(aminomethyl)phenyl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20609796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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